7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Lipophilicity Drug design ADME prediction

Procure 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione for your DPP-4 inhibitor program. This compound is the fluorinated probe within the 1,3-dimethyl-8-morpholino-purine-2,6-dione series, enabling direct potency and metabolic stability comparisons against the non-fluorinated lead PB01 (IC₅₀ = 15.66 nM) and linagliptin. The 4-fluorobenzyl moiety blocks para-hydroxylation, providing a built-in metabolic probe. Use with matched molecular pair CAS 577964-39-7 to resolve C8-attachment geometry for target engagement.

Molecular Formula C18H20FN5O3
Molecular Weight 373.388
CAS No. 364616-66-0
Cat. No. B2950807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
CAS364616-66-0
Molecular FormulaC18H20FN5O3
Molecular Weight373.388
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)F
InChIInChI=1S/C18H20FN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3
InChIKeyJNJGJROYELMPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

364616-66-0 | 7-(4-Fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione – Procurement-Grade Overview


7-(4-Fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 364616‑66‑0) is a fully substituted purine‑2,6‑dione derivative featuring a 4‑fluorobenzyl moiety at N7, methyl groups at N1 and N3, and a morpholino group directly attached at C8 . The compound belongs to the 3,7‑dihydro‑1H‑purine‑2,6‑dione scaffold class, which has been exploited as a privileged pharmacophore for dipeptidyl peptidase‑4 (DPP‑4) inhibition, phosphodiesterase modulation, and adenosine receptor antagonism . Its closest structural analog, PB01 (CAS 368434‑78‑0, 7‑benzyl‑1,3‑dimethyl‑8‑morpholin‑4‑ylpurine‑2,6‑dione), differs solely by the absence of the para‑fluorine atom on the benzyl ring and has been characterized as a potent DPP‑4 inhibitor (IC₅₀ = 15.66 nM) with validated in vivo antidiabetic efficacy [1]. The 4‑fluorobenzyl substitution in the title compound introduces a strategic halogen handle that is predicted to modulate lipophilicity, metabolic stability, and target‑binding interactions relative to the non‑fluorinated parent scaffold.

364616-66-0 | Why Generic Purine-2,6-dione Substitution Fails for Rigorous DPP-4 and Kinase Research


Purine‑2,6‑diones bearing different N7‑benzyl substituents, C8‑amino/morpholino groups, or N1/N3‑alkyl patterns cannot be assumed interchangeable without quantitative loss of target potency, selectivity, or metabolic stability. In the DPP‑4 inhibitor series described by Bisht et al. (2025), even subtle modifications on the N7‑benzyl ring produced IC₅₀ values spanning from 15.66 nM to 28.45 nM across 16 closely related analogs [1]. The 4‑fluorobenzyl group is a well‑established medicinal chemistry motif that enhances metabolic stability by blocking cytochrome P450‑mediated para‑hydroxylation while modulating electronic effects on the aromatic ring [2]. The direct C8‑morpholino attachment (as in the title compound and PB01) versus the C8‑morpholinylmethyl linker (as in CAS 577964‑39‑7) alters both the conformational flexibility and the hydrogen‑bonding geometry at the target binding site, a critical determinant of kinase and DPP‑4 inhibitory activity . Consequently, substituting the title compound with a non‑fluorinated benzyl analog or a morpholinylmethyl variant without confirmatory comparative data risks introducing unquantified shifts in potency, selectivity, and pharmacokinetic behavior that may compromise experimental reproducibility and lead to erroneous structure‑activity conclusions.

364616-66-0 | Quantitative Differentiation Evidence vs. Closest Analogs


364616-66-0 vs. PB01 (CAS 368434-78-0): Fluorine-Driven Lipophilicity Modulation

The title compound incorporates a 4-fluorobenzyl group at N7 in place of the unsubstituted benzyl group found in PB01 (CAS 368434-78-0). Calculated logP for the title compound is 2.64 (ZINC database), while PB01 (C₁₈H₂₁N₅O₃, MW 355.39) has a predicted logP approximately 0.3–0.5 units lower based on the absence of the fluorine atom. In general medicinal chemistry, aromatic fluorination increases lipophilicity by 0.2–0.4 logP units per fluorine and enhances membrane permeability while simultaneously blocking metabolic para‑hydroxylation [1][2]. This physicochemical divergence predicts that the title compound will exhibit altered tissue distribution, metabolic half‑life, and CYP450 susceptibility compared to PB01, despite sharing an identical purine‑2,6‑dione core and C8‑morpholino substitution pattern [3].

Lipophilicity Drug design ADME prediction

364616-66-0: Predicted Metabolic Stability Advantage via 4-Fluorobenzyl Blockade of Para-Hydroxylation

The 4-fluorobenzyl substituent in the title compound occupies the para‑position of the benzyl ring, a primary site of CYP450‑mediated hydroxylation. In the non‑fluorinated comparator PB01 (CAS 368434‑78‑0), the unsubstituted para‑position is susceptible to oxidative metabolism, which may generate a 4‑hydroxybenzyl metabolite with altered pharmacodynamic properties and potentially accelerated clearance [1]. Fluorine‑for‑hydrogen substitution at metabolically labile aromatic positions is a well‑validated strategy in medicinal chemistry to improve metabolic stability, with numerous literature precedents demonstrating that para‑fluorination can increase microsomal half‑life by 2‑ to 10‑fold depending on the scaffold [2]. While direct metabolic stability data for the title compound have not been published, this class‑level inference is strongly supported by the extensive body of evidence on fluorinated drug analogs, including the approved DPP‑4 inhibitors linagliptin and sitagliptin, both of which incorporate fluorinated aromatic motifs to achieve favorable pharmacokinetic profiles [3].

Metabolic stability CYP450 Fluorine blocking

364616-66-0 vs. Morpholinylmethyl Analog (CAS 577964-39-7): Direct C8-Morpholino Attachment Differentiates Binding Geometry

The title compound features a morpholino group directly attached at the purine C8 position (N–C bond), whereas the closely related analog CAS 577964‑39‑7 (7‑(4‑fluorobenzyl)‑1,3‑dimethyl‑8‑(morpholin‑4‑ylmethyl)‑3,7‑dihydro‑1H‑purine‑2,6‑dione) incorporates a methylene spacer between the morpholine and the purine core . This structural difference has significant conformational consequences: the direct C8‑morpholino attachment restricts rotational freedom and positions the morpholine oxygen closer to the purine ring, potentially altering hydrogen‑bonding interactions with target residues. In the DPP‑4 inhibitor series reported by Bisht et al. (2025), all potent compounds (PB01–PB10) bear a direct C8‑substituent, suggesting that the direct attachment geometry is critical for high‑affinity target engagement [1]. The morpholinylmethyl analog (CAS 577964‑39‑7, MW 387.42) has a higher molecular weight (+14 Da) and different conformational profile, making it a distinct chemical entity with potentially divergent pharmacological properties .

Scaffold differentiation Conformational restriction Binding geometry

364616-66-0: Sigma-Aldrich AldrichCPR Collection – Verified Commercial Availability vs. PB01 Custom Synthesis Requirement

The title compound (CAS 364616‑66‑0) is listed in the Sigma‑Aldrich AldrichCPR (Chemical Product Repository) collection, a curated set of unique and rare chemicals offered to early‑discovery researchers with established ordering and fulfillment infrastructure . In contrast, the non‑fluorinated analog PB01 (CAS 368434‑78‑0) is primarily available through specialty vendors (TargetMol, MedChemExpress, Hycultec) and may require custom synthesis lead times depending on stock availability . The AldrichCPR designation provides procurement advantages including: (1) integration with institutional Sigma‑Aldrich/Merck purchasing systems, (2) predictable shipping logistics through established distribution channels, and (3) a known catalog entry that simplifies re‑ordering for longitudinal studies . While the AldrichCPR collection does not include batch‑specific analytical data (buyer assumes identity/purity confirmation responsibility), the logistical reliability for academic and industrial procurement represents a practical differentiator.

Commercial availability Procurement AldrichCPR

364616-66-0 | High-Value Research Application Scenarios Stemming from Quantitative Differentiation


DPP-4 Inhibitor SAR Studies: Probing the Fluorine Effect

The title compound serves as the 4-fluorobenzyl probe within the 1,3‑dimethyl‑8‑morpholino‑purine‑2,6‑dione DPP‑4 inhibitor series. When tested alongside PB01 (non‑fluorinated comparator, IC₅₀ = 15.66 nM) and linagliptin (clinical standard, IC₅₀ = 15.37 nM), the fluorine substitution effect on DPP‑4 potency, selectivity, and metabolic stability can be directly quantified [1]. This head‑to‑head comparison enables medicinal chemistry teams to determine whether the 4‑fluorobenzyl motif confers a potency advantage within this specific scaffold, guiding lead optimization decisions for antidiabetic drug discovery programs [2].

In Vitro Metabolic Stability Screening: Fluorine Blocking Assessment

The 4-fluorobenzyl moiety in the title compound provides a built‑in metabolic probe for assessing the impact of para‑fluorination on microsomal stability within the purine‑2,6‑dione scaffold. Comparative incubation of the title compound and PB01 in human or rodent liver microsomes allows direct measurement of the intrinsic clearance reduction conferred by fluorine‑for‑hydrogen substitution at the para‑position [1]. This experiment quantifies the class‑level prediction of metabolic stabilization and generates scaffold‑specific ADME data that are critical for prioritizing compounds in early drug discovery [2].

C8-Morpholino Conformational Analysis: Direct vs. Methylenyl-Linker Comparison

The title compound (direct C8‑morpholino) and CAS 577964‑39‑7 (C8‑morpholinylmethyl) constitute a matched molecular pair for investigating how a single methylene spacer at the C8 position alters target binding, conformational preferences, and biological activity [1]. Co‑testing of these two analogs in DPP‑4 enzymatic assays, molecular docking studies, or X‑ray crystallography can reveal the optimal C8‑attachment geometry for target engagement, informing the design of next‑generation purine‑2,6‑dione inhibitors with improved binding kinetics [2].

Chemical Biology Tool for Sialyltransferase Probe Development

While direct sialyltransferase inhibition data for the title compound are not available from verified sources, the purine‑2,6‑dione scaffold has been explored as a potential sialyltransferase inhibitor template [1]. The 4‑fluorobenzyl substitution may enhance target engagement or selectivity compared to non‑fluorinated analogs. Researchers investigating glycosyltransferase modulation can employ the title compound as a fluorinated chemical probe to explore whether purine‑2,6‑diones engage sialyltransferase active sites, with the fluorine atom serving as a potential ¹⁹F NMR reporter for binding studies [2].

Quote Request

Request a Quote for 7-(4-fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.